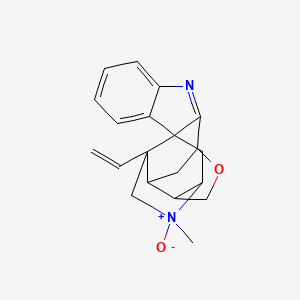

Koumine N-oxide

Description

Properties

IUPAC Name |

15-ethenyl-13-methyl-13-oxido-19-oxa-3-aza-13-azoniahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-3-19-11-22(2,23)16-9-20(19)13-6-4-5-7-15(13)21-18(20)17-8-14(19)12(16)10-24-17/h3-7,12,14,16-17H,1,8-11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISZCFMVBRTVHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CC2(C3CC4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Koumine N-oxide: A Comprehensive Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of koumine N-oxide, a naturally occurring alkaloid with significant pharmacological interest. It details its primary natural source, quantitative distribution within the source, and comprehensive protocols for its extraction and isolation. Furthermore, this guide elucidates key signaling pathways modulated by its parent compound, koumine, offering insights into its potential therapeutic mechanisms.

Natural Source of Koumine N-oxide

Koumine N-oxide is a monoterpenoid indole alkaloid found in the plant species Gelsemium elegans, a member of the Gelsemiaceae family.[1] This evergreen climbing shrub is widely distributed in Southeast Asia and southern China and has a long history of use in traditional medicine.[2] The entire plant is known to be highly toxic due to its complex mixture of alkaloids, with koumine and its derivatives being major constituents. Koumine N-oxide, along with gelsemine N-oxide and 19-oxo-gelsenicine, has been identified as one of the alkaloids present in the leaves of Gelsemium elegans.[1]

Quantitative Distribution in Gelsemium elegans

The concentration of alkaloids in Gelsemium elegans varies significantly between different parts of the plant and at different growth stages. While specific quantitative data for koumine N-oxide is not extensively reported, studies on its parent compound, koumine, provide valuable insights into the likely distribution of the N-oxide form.

A study utilizing mass spectrometry imaging (MSI) and liquid chromatography-mass spectrometry (LC-MS/MS) provided a detailed analysis of the distribution of major alkaloids in Gelsemium elegans. The content of koumine, which is structurally very similar to koumine N-oxide, was found to be highest in the leaves, followed by the roots and then the stems. The data also indicated that the accumulation of these alkaloids increases as the plant matures.

Table 1: Quantitative Distribution of Koumine in Gelsemium elegans

| Plant Part | 30-day old plant (µg/g) | 90-day old plant (µg/g) |

| Roots | 53.1 | 116.4 |

| Stems | Not Reported | 149.1 |

| Leaves | Not Reported | 272.0 |

Data extracted from a study on the in situ visual distribution of alkaloids in Gelsemium elegans.

Experimental Protocols for Isolation

The isolation of koumine N-oxide from Gelsemium elegans involves a multi-step process that begins with the extraction of total alkaloids from the plant material, followed by sophisticated chromatographic techniques to separate the individual compounds. As koumine N-oxide is often present in a complex mixture with other structurally similar alkaloids, its purification requires a meticulous approach.

Extraction of Total Alkaloids

This protocol describes a standard method for the extraction of total alkaloids from the dried and powdered plant material of Gelsemium elegans.

Materials:

-

Dried and powdered Gelsemium elegans plant material (e.g., leaves, stems)

-

95% Ethanol

-

2% Hydrochloric acid (HCl)

-

Ethyl ether

-

5 M Sodium hydroxide (NaOH)

-

Chloroform

-

Rotary evaporator

-

pH meter

Procedure:

-

The dried powder of Gelsemium elegans (0.5 kg) is subjected to reflux extraction with 2500 ml of 95% ethanol for 3 hours.[2] This extraction process is repeated three times to ensure maximum recovery of the alkaloids.[2]

-

The ethanol extracts are combined, and the solvent is removed under reduced pressure using a rotary evaporator.[2]

-

The resulting residue is redissolved in 300 ml of 2% HCl and then extracted three times with 100 ml of ethyl ether to remove non-alkaloidal compounds.[2]

-

The pH of the acidic aqueous layer is carefully adjusted to 11 with 5 M NaOH.[2] This basification step protonates the alkaloids, facilitating their extraction into an organic solvent.

-

The total alkaloids are then extracted from the basified aqueous solution with 100 ml of chloroform, repeated three times.[2]

-

The chloroform extracts are combined, and the solvent is evaporated under vacuum to yield the crude total alkaloid extract.[2] From 0.5 kg of dry powder, approximately 2.4 g of crude total alkaloids can be obtained.[2]

Separation of Koumine and Koumine N-oxide by pH-Zone-Refining Counter-Current Chromatography (CCC)

pH-zone-refining CCC is a highly effective liquid-liquid chromatography technique for the preparative separation of alkaloids based on their pKa values and hydrophobicity. While the cited protocol focuses on the separation of major alkaloids like koumine, it provides a robust framework for the isolation of koumine N-oxide, which possesses similar physicochemical properties. Further optimization of the solvent system or a subsequent chromatographic step may be necessary to achieve high purity of the N-oxide.

Instrumentation:

-

High-speed counter-current chromatograph

Reagents and Solvents:

-

Two-phase solvent system: methyl tert-butyl ether (MtBE)/acetonitrile/water (3:1.5:4, v/v)[2][3]

-

Retainer: Triethylamine (20 mM) added to the upper organic stationary phase[2][3]

-

Eluter: Hydrochloric acid (10 mM) added to the lower aqueous mobile phase[2][3]

-

Crude alkaloid extract

-

HPLC for purity analysis

Procedure:

-

Solvent System Preparation: The MtBE/acetonitrile/water (3:1.5:4, v/v) solvent system is prepared and thoroughly equilibrated in a separatory funnel.[2] The upper organic phase is separated and designated as the stationary phase, to which triethylamine is added as a retainer.[2] The lower aqueous phase serves as the mobile phase, and hydrochloric acid is added as the eluter.[2]

-

Sample Preparation: 1.5 g of the crude alkaloid extract is dissolved in a mixture of 5 ml of the upper phase and 5 ml of the lower phase.[2] The pH of the sample solution is adjusted to 6.0 with HCl.[2]

-

CCC Operation: The CCC column is first filled with the stationary phase (upper organic phase). The sample solution is then injected into the column.[2] The mobile phase (lower aqueous phase) is then pumped through the column at a suitable flow rate.

-

Fraction Collection and Analysis: The effluent from the column is continuously monitored (e.g., by UV detection at 256 nm) and collected in fractions.[2] The fractions containing the separated alkaloids are analyzed by HPLC to determine their purity.[2]

-

Isolation of Koumine N-oxide: Based on the polarity and pKa difference, koumine N-oxide is expected to elute in distinct fractions. Fractions containing the target compound are combined, and the solvent is removed to yield the purified koumine N-oxide. The identity and purity of the isolated compound should be confirmed by spectroscopic methods such as ESI-MS, ¹H NMR, and ¹³C NMR.[2]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Isolation

The following diagram illustrates the key steps in the isolation of koumine N-oxide from Gelsemium elegans.

Caption: Isolation workflow for koumine N-oxide.

Signaling Pathways Modulated by Koumine

Koumine, the parent compound of koumine N-oxide, has been shown to exert its pharmacological effects through the modulation of several key signaling pathways, particularly those involved in inflammation and oxidative stress.

Koumine has been demonstrated to alleviate lipopolysaccharide (LPS)-induced intestinal barrier dysfunction by regulating the Nrf2/NF-κB pathway. It reduces oxidative stress by activating the Nrf2 pathway, leading to the increased expression of antioxidant enzymes. Concurrently, it suppresses the inflammatory response by inhibiting the NF-κB pathway.

References

A Technical Guide to the Biological Activity of Koumine N-oxide and its Parent Alkaloid, Koumine

Executive Summary

This technical guide addresses the biological activity of Koumine N-oxide, a natural alkaloid derived from plants of the Gelsemium genus. Current scientific literature on Koumine N-oxide is limited, preventing a comprehensive analysis of its specific biological functions, quantitative data, and mechanisms of action. Preliminary information suggests potential analgesic, anti-inflammatory, and anxiolytic properties, but detailed studies are lacking.

In contrast, the parent compound, koumine, has been extensively researched. To provide a thorough and useful resource for researchers, scientists, and drug development professionals, this guide presents the limited available information on Koumine N-oxide and offers an in-depth analysis of the well-documented biological activities of koumine. This comparative approach aims to provide context and potential avenues for future investigation into Koumine N-oxide, assuming that its activities may parallel those of its parent compound.

Koumine N-oxide: Current State of Knowledge

Koumine N-oxide is a naturally occurring monoterpenoid indole alkaloid found in Gelsemium plants.[1][2] As the N-oxide derivative of koumine, it is of interest for its potential pharmacological properties. The introduction of an N-oxide functional group can alter a molecule's polarity, solubility, and metabolic stability, potentially leading to a different pharmacokinetic and pharmacodynamic profile compared to the parent amine.[3][4]

1.1. Reported Biological Activities

Koumine N-oxide is purported to have analgesic, anti-inflammatory, and anxiolytic effects.[1] These activities are likely influenced by its interaction with various neural pathways and its ability to modulate neurotransmitter and immune responses.[1] However, it is crucial to note that detailed, peer-reviewed studies providing quantitative evidence for these effects are scarce. A 2024 study highlighted that while "N-oxide koumine" has been identified, the biological properties of koumine-like compounds are not as well-studied as those of koumine itself.[2]

1.2. Quantitative Data

A thorough review of published scientific literature reveals a significant gap in quantitative data for the biological activity of Koumine N-oxide. Key pharmacological metrics such as IC50 and EC50 values, which are essential for evaluating potency and efficacy, are not available in the public domain.

| Biological Activity | Assay | Test System | IC50 / EC50 (µM) | Reference |

| Anti-inflammatory | Nitric Oxide Production | LPS-induced RAW 264.7 cells | Data not available | N/A |

| Analgesic | Various pain models | in vivo | Data not available | N/A |

| Anxiolytic | Various behavioral models | in vivo | Data not available | N/A |

| Cytotoxicity | Various cell lines | in vitro | Data not available | N/A |

1.3. Experimental Protocols & Signaling Pathways

Detailed experimental protocols and elucidated signaling pathways specifically for Koumine N-oxide have not been published. Research into its mechanism of action is still in a nascent stage.

Koumine: An In-depth Analysis of Biological Activity

Given the limited data on Koumine N-oxide, this section provides a comprehensive overview of the biological activities of its parent compound, koumine. These findings may serve as a predictive framework for future studies on Koumine N-oxide.

2.1. Quantitative Data for Koumine

Koumine has demonstrated a range of biological activities with associated quantitative data. The following table summarizes key findings.

| Biological Activity | Assay | Test System | Result | Reference |

| Anti-inflammatory | NO Production Inhibition | LPS-stimulated RAW264.7 cells | Significant inhibition at 200 µg/mL and 400 µg/mL | [1] |

| iNOS Protein Expression | LPS-stimulated RAW264.7 cells | Significant decrease at 200 µg/mL and 400 µg/mL | [1] | |

| IL-6, TNF-α, IL-1β Production | LPS-stimulated RAW264.7 cells | Dose-dependent reduction | [1] | |

| Analgesic | Acetic acid-induced writhing | Mice | Dose-dependent reduction | [5] |

| Formalin-induced licking (Phase II) | Mice | Dose-dependent reduction | [5] | |

| CCI-induced thermal hyperalgesia | Rats | Dose-dependent reversal (0.28, 1.4, 7 mg/kg) | [6] | |

| CCI-induced mechanical allodynia | Rats | Dose-dependent reversal (0.28, 7 mg/kg) | [7] | |

| Anxiolytic | Open-field test | Mice | Anxiolytic-like responses | [8] |

| Vogel conflict test | Rats | Anti-punishment action similar to diazepam | [8] | |

| Antitumor | Antiproliferative activity | HT-29, HCT-116, HCT-15, Caco-2 | IC50 > 10 µM (koumine itself) | [2][5] |

2.2. Key Biological Activities and Mechanisms of Action of Koumine

2.2.1. Anti-inflammatory Activity

Koumine exerts significant anti-inflammatory effects by modulating key signaling pathways in macrophages.[1][9] In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, koumine has been shown to:

-

Decrease the production of nitric oxide (NO) by reducing the expression of inducible nitric oxide synthase (iNOS).[1][9]

-

Reduce the secretion of pro-inflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[1][9]

-

Inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway by preventing the phosphorylation of p65 and the degradation of IκBα.[1][9]

-

Suppress the phosphorylation of extracellular signal-regulated kinases (ERK) and p38 mitogen-activated protein kinases (MAPKs).[1][9]

2.2.2. Analgesic and Neuromodulatory Activity

Koumine has demonstrated potent analgesic effects in various models of inflammatory and neuropathic pain.[2][5] Its mechanisms of action are multifaceted and involve the central nervous system:

-

Modulation of Neurosteroid Synthesis: Koumine alleviates neuropathic pain by upregulating the level of the neurosteroid allopregnanolone in the spinal cord.[5][10] This is achieved by enhancing the mRNA expression and activity of 3α-hydroxysteroid oxidoreductase (3α-HSOR), a key enzyme in allopregnanolone synthesis.[6]

-

Glycine Receptor Agonism: Koumine acts as an orthosteric agonist at spinal glycine receptors. This activation triggers the downstream synthesis of allopregnanolone, which in turn modulates GABA-A receptors to produce analgesia.[11]

-

Inhibition of Neuroglia Activation: In models of neuropathic pain, koumine can inhibit the activation of microglia and astrocytes in the spinal cord.[2][7] It specifically suppresses the M1 polarization of microglia, reducing the production of pro-inflammatory cytokines.[2][7] The analgesic effect of koumine has been shown to be related to the translocator protein (TSPO).[2][7]

2.2.3. Anxiolytic Activity

Studies have shown that koumine possesses anxiolytic properties without inducing significant adverse neurological effects.[8] In rodent models, koumine's effects are comparable to those of diazepam, a classic anxiolytic drug.[8] It exhibits these effects without affecting other autonomic or physical functions, suggesting a favorable safety profile for this specific activity.[8]

2.3. Signaling Pathway Diagrams (for Koumine)

The following diagrams illustrate the key signaling pathways modulated by koumine.

Caption: Koumine's anti-inflammatory mechanism.

Caption: Koumine's analgesic pathway via neurosteroids.

2.4. Detailed Experimental Protocols (for Koumine)

The following are representative protocols for assays used to determine the biological activity of koumine. Similar methodologies would be applicable for the evaluation of Koumine N-oxide.

2.4.1. Protocol: Anti-inflammatory Activity in RAW264.7 Macrophages

-

Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Cell Viability Assay (MTT): Cells are seeded in 96-well plates and treated with various concentrations of koumine for 24 hours to determine non-toxic concentrations. MTT solution is added, and formazan crystals are dissolved in DMSO. Absorbance is measured at 570 nm.

-

Nitric Oxide (NO) Measurement: Cells are pre-treated with koumine for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours. The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement (ELISA): Supernatants from cultured cells are collected after treatment with koumine and LPS. The concentrations of TNF-α, IL-6, and IL-1β are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS, p-p65, p65, p-ERK, ERK, p-p38, and p38. After incubation with HRP-conjugated secondary antibodies, bands are visualized using an ECL detection system.

2.4.2. Protocol: Neuropathic Pain Model (Chronic Constriction Injury - CCI)

-

Animal Model: Male Sprague-Dawley rats (200-250g) are anesthetized. The common sciatic nerve is exposed, and four loose ligatures are tied around it.

-

Drug Administration: Koumine (e.g., 0.28, 1.4, 7 mg/kg) or vehicle is administered subcutaneously once daily for a specified period (e.g., 7 consecutive days), starting on a set postoperative day.

-

Behavioral Testing (Mechanical Allodynia): Mechanical sensitivity is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.

-

Behavioral Testing (Thermal Hyperalgesia): Thermal sensitivity is measured using a plantar test apparatus. A radiant heat source is focused on the plantar surface of the hind paw, and the paw withdrawal latency is recorded.

-

Spinal Cord Tissue Analysis: After the final behavioral test, animals are euthanized, and the lumbar spinal cord is collected for analysis of allopregnanolone levels (LC-MS/MS), 3α-HSOR expression (qPCR), or protein expression (Western blot).

Conclusion and Future Directions

Koumine is a well-characterized alkaloid with demonstrated anti-inflammatory, analgesic, and anxiolytic properties, mediated through the modulation of NF-κB and MAPK signaling, glycine receptor agonism, and neurosteroid synthesis. In stark contrast, its derivative, Koumine N-oxide, remains a frontier for pharmacological research.

The presence of the N-oxide moiety suggests that it may possess a distinct pharmacological profile, potentially with improved solubility or altered metabolic fate. However, the current lack of quantitative data, detailed mechanistic studies, and established experimental protocols for Koumine N-oxide underscores a significant gap in the literature.

Future research should prioritize a systematic evaluation of Koumine N-oxide's biological activities, directly comparing its potency and efficacy against koumine in established in vitro and in vivo models. Elucidating its mechanisms of action and signaling pathways will be critical to understanding its therapeutic potential and determining if it offers any advantages over its parent compound. Such studies will be invaluable for the drug development community and for advancing our understanding of the structure-activity relationships within this important class of natural products.

References

- 1. Koumine N-oxide | 113900-75-7 | NEA90075 | Biosynth [biosynth.com]

- 2. Design, semi-synthesis and bioevaluation of koumine-like derivatives as potential antitumor agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Design, semi-synthesis and bioevaluation of koumine-like derivatives as potential antitumor agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Pharmacological Properties of Gelsemium Alkaloids: A Technical Guide for Researchers

Introduction: Plants from the genus Gelsemium have a long history in traditional medicine, particularly for treating conditions like anxiety, neuralgia, and migraines. However, their use is limited by a narrow therapeutic index due to the high toxicity of their constituent alkaloids. The primary bioactive compounds are monoterpenoid indole alkaloids, with gelsemine and koumine being the most extensively studied. This guide provides a comprehensive overview of the core pharmacological properties of Gelsemium alkaloids, focusing on their mechanisms of action, quantitative data from key experiments, and detailed experimental protocols relevant to their study.

Core Pharmacological Activities

Gelsemium alkaloids exhibit a range of significant pharmacological effects, primarily centered on the central nervous system (CNS). These activities include:

-

Analgesic (Pain-Relieving): Effective against both chronic neuropathic and inflammatory pain.

-

Anxiolytic (Anti-Anxiety): Demonstrates anxiety-reducing effects in various behavioral models.

-

Anti-inflammatory: Suppresses the production and release of pro-inflammatory cytokines.

-

Neuromodulatory: Modulates the function of key inhibitory neurotransmitter receptors in the CNS.

These effects are underpinned by the interaction of the alkaloids with specific molecular targets, leading to complex downstream signaling events.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for the most studied Gelsemium alkaloids, providing a comparative overview of their potency, efficacy, and toxicity.

Table 1: Receptor Binding and Functional Modulation Data

| Alkaloid | Receptor/Target | Assay Type | Species | Preparation | Value | Units | Reference(s) |

| Gelsemine | Glycine Receptor (α3) | Radioligand Binding ([³H]-strychnine displacement) | Rat | Spinal Cord Homogenates | Ki = 21.9 | µM | [1] |

| Glycine Receptor (Spinal) | Electrophysiology (Inhibition) | Rat | Cultured Spinal Neurons | IC₅₀ = 42 | µM | [2] | |

| GABA-A Receptor | Electrophysiology (Inhibition) | Rat | Cortical Neurons | IC₅₀ = 89.1 ± 16.4 | µM | [3][4] | |

| GABA-A Receptor (α1β2γ2) | Electrophysiology (Inhibition) | Recombinant | HEK293 Cells | IC₅₀ ≈ 55-75 | µM | [2] | |

| Koumine | Glycine Receptor (α1) | Electrophysiology (Inhibition) | Recombinant | HEK293 Cells | IC₅₀ = 31.5 ± 1.7 | µM | [2] |

| Glycine Receptor | Electrophysiology (Inhibition) | Recombinant | HEK293 Cells | IC₅₀ = 9.587 | µM | [5] | |

| GABA-A Receptor | Electrophysiology (Inhibition) | Recombinant | HEK293 Cells | IC₅₀ = 142.8 | µM | [5] | |

| Gelsevirine | Glycine Receptor | Electrophysiology (Inhibition) | Recombinant | HEK293 Cells | IC₅₀ = 82.94 | µM | [5] |

| GABA-A Receptor | Electrophysiology (Inhibition) | Recombinant | HEK293 Cells | IC₅₀ = 251.5 | µM | [5] |

Table 2: In Vivo Efficacy (Analgesia and Anxiolysis)

| Alkaloid | Model | Effect | Species | Administration | ED₅₀ / Effective Dose | Reference(s) |

| Gelsemine | Neuropathic Pain (Spinal Nerve Ligation) | Antinociception | Rat | Intrathecal | ED₅₀ = 0.5 - 0.6 µg | [1] |

| Inflammatory Pain (Formalin Test) | Antinociception | Rat | Intrathecal | ED₅₀ = 0.5 - 0.6 µg | [1] | |

| Inflammatory Hyperalgesia (PGE₂) | Analgesia | Mouse | - | ED₅₀ = 0.82 mg/kg | [6] | |

| Anxiety (Chronic Mild Stress) | Anxiolytic | Mouse | - | 0.4, 2, or 10 mg/kg | [7] | |

| Koumine | Neuropathic Pain (CCI Model) | Analgesia | Rat | Subcutaneous | 0.28, 7 mg/kg | [8] |

| Inflammatory Hyperalgesia (PGE₂) | Analgesia | Mouse | - | ED₅₀ = 0.60 mg/kg | [6] | |

| Gelsenicine | Inflammatory Hyperalgesia (PGE₂) | Analgesia | Mouse | - | ED₅₀ = 8.43 µg/kg | [6] |

Table 3: Acute Toxicity Data

| Alkaloid | Species | Administration Route | LD₅₀ (Median Lethal Dose) | Units | Reference(s) |

| Gelsemine | Mouse | - | 53.9 | mg/kg | [9] |

| Koumine | Mouse | - | 99.0 | mg/kg | [9] |

| Gelsevirine | Mouse | - | 37.8 | mg/kg | [9] |

| Gelsenicine | Mouse | - | 0.185 | mg/kg | [6] |

Mechanisms of Action and Signaling Pathways

The pharmacological effects of Gelsemium alkaloids are primarily mediated through their interaction with inhibitory neurotransmitter receptors in the central nervous system.

Glycine Receptor (GlyR) Modulation

Gelsemine, koumine, and gelsenicine are known to interact with glycine receptors (GlyRs), which are ligand-gated chloride channels that mediate inhibitory neurotransmission, particularly in the spinal cord and brainstem.[2][5][6]

-

Analgesic Effects: The analgesic properties of gelsemine are strongly linked to its action as an agonist at spinal α3-containing GlyRs.[1] Activation of these receptors increases chloride influx into neurons, leading to hyperpolarization and a reduction in neuronal excitability, thereby dampening the transmission of pain signals.[1] Studies have shown that the antinociceptive effects of gelsemine in chronic pain models can be blocked by the GlyR antagonist strychnine.[1] Furthermore, the analgesic effects of all three major alkaloids (gelsemine, koumine, and gelsenicine) have been associated with the upregulation of GlyRα3 and the scaffolding protein Gephyrin.[6]

-

Anxiolytic Effects: The anxiolytic actions are also believed to be mediated, in part, through GlyRs. By enhancing inhibitory neurotransmission, these alkaloids can produce a calming effect on the CNS.[10]

GABA-A Receptor (GABAAR) Modulation

Gelsemium alkaloids, particularly gelsemine, also modulate GABA-A receptors, another major class of inhibitory ligand-gated ion channels in the CNS. However, the interaction is complex and appears to be inhibitory.

-

Negative Allosteric Modulation: Electrophysiological studies have shown that gelsemine inhibits GABA-evoked currents in both recombinant and native GABA-A receptors.[3][4] It acts as a negative modulator, decreasing the apparent affinity of the receptor for GABA without being a direct agonist at the benzodiazepine binding site.[3][4] This inhibitory action on GABA-A receptors may contribute to the toxic effects of the alkaloids, such as convulsions at high doses, rather than their therapeutic anxiolytic or analgesic effects.[3]

Anti-inflammatory Signaling

Koumine has demonstrated significant anti-inflammatory properties by modulating glial cell activation and cytokine production.

-

Inhibition of Pro-inflammatory Cytokines: In models of inflammation and neuropathic pain, koumine suppresses the activation of microglia and astrocytes in the spinal cord.[8] This leads to a dose-dependent reduction in the production and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[7][11] This mechanism is a critical component of its analgesic effect in inflammatory pain states.

References

- 1. Gelsemine, a principal alkaloid from Gelsemium sempervirens Ait., exhibits potent and specific antinociception in chronic pain by acting at spinal α3 glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Antinociceptive effect of gelsenicine, principal toxic alkaloids of gelsemium, on prostaglandin E2-induced hyperalgesia in mice: Comparison with gelsemine and koumine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suppressive Effects of Gelsemine on Anxiety-like Behaviors Induced by Chronic Unpredictable Mild Stress in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Gelsemine and Gelsemium sempervirens L. Extracts in Animal Behavioral Test: Comments and Related Biases [frontiersin.org]

- 11. researchgate.net [researchgate.net]

Unraveling the Intricate Mechanisms of Koumine N-oxide: A Technical Guide for Researchers

An In-depth Exploration of its Core Anti-inflammatory and Analgesic Actions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Koumine N-oxide, a naturally occurring alkaloid from the plant Gelsemium elegans, is emerging as a compound of significant interest within the scientific community for its potential therapeutic applications. While direct research on the mechanism of action of Koumine N-oxide is limited, substantial evidence points towards its role as a prodrug that is metabolized in vivo to its parent compound, Koumine. The biological activities of Koumine N-oxide are therefore largely attributable to the well-documented pharmacological effects of Koumine. This technical guide provides a comprehensive overview of the core mechanisms of action of Koumine, focusing on its potent anti-inflammatory and analgesic properties. We delve into the intricate signaling pathways, cellular targets, and experimental evidence that underpin its therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents for inflammatory and pain-related disorders.

Introduction: The Prodrug Hypothesis of Koumine N-oxide

Koumine N-oxide is an alkaloid found in Gelsemium elegans, a plant with a long history in traditional medicine.[1] While Koumine N-oxide itself has been isolated and identified, dedicated studies on its specific mechanism of action are scarce. However, a well-established phenomenon in pharmacology is the in vivo reduction of alkaloid N-oxides to their corresponding parent tertiary amines by gut microbiota and hepatic enzymes, such as cytochrome P450s.[2][3][4] This metabolic conversion effectively renders the N-oxide form a prodrug, which is activated upon administration. Given the extensive body of research on the biological activities of Koumine, it is scientifically plausible to posit that the therapeutic effects observed with Koumine N-oxide are mediated through its conversion to Koumine. Therefore, this guide will focus on the detailed mechanism of action of Koumine as the active pharmacological entity.

Anti-inflammatory Mechanism of Action

Koumine exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating the activity of key immune cells like macrophages and microglia, and by inhibiting pro-inflammatory signaling cascades.

Inhibition of Pro-inflammatory Signaling Pathways

In cellular models of inflammation, particularly using lipopolysaccharide (LPS)-stimulated macrophages (RAW264.7 cells) and microglia (BV2 cells), Koumine has been demonstrated to significantly suppress the production of pro-inflammatory mediators. This is achieved through the inhibition of critical signaling pathways:

-

Nuclear Factor-kappa B (NF-κB) Pathway: Koumine inhibits the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. This blockade of NF-κB activation leads to a downstream reduction in the transcription of genes encoding for pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β), as well as the enzyme inducible nitric oxide synthase (iNOS), which is responsible for the production of nitric oxide (NO), a key inflammatory mediator.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: Koumine has been shown to attenuate the phosphorylation of p38 and Extracellular signal-Regulated Kinase (ERK), two key components of the MAPK signaling cascade. The p38 and ERK pathways are crucial for the production of various inflammatory mediators, and their inhibition by Koumine contributes significantly to its anti-inflammatory profile.

Modulation of Microglia and Macrophage Polarization

Chronic inflammation is often characterized by the persistent activation of macrophages and microglia in a pro-inflammatory M1 phenotype. Koumine has been shown to promote a switch from the M1 to the anti-inflammatory M2 phenotype. This is mediated, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Activation of this pathway leads to the expression of antioxidant and cytoprotective genes, which helps to resolve inflammation.

Analgesic Mechanism of Action

Koumine's analgesic properties are multifaceted, involving both central and peripheral mechanisms. A key aspect of its pain-relieving effects is the modulation of neurosteroid synthesis and its interaction with specific neuronal receptors.

Interaction with Translocator Protein 18kDa (TSPO)

Koumine acts as a positive allosteric modulator (ago-PAM) of the translocator protein 18kDa (TSPO), a mitochondrial protein implicated in the synthesis of neurosteroids. By binding to TSPO, Koumine enhances the synthesis of neurosteroids such as allopregnanolone. Allopregnanolone is a potent positive allosteric modulator of GABA-A receptors, leading to increased inhibitory neurotransmission and consequently, an analgesic effect.

Modulation of the Glycine Receptor/3α-Hydroxysteroid Oxidoreductase (3α-HSOR) Pathway

Koumine has been identified as an agonist of spinal glycine receptors. Activation of these receptors triggers a signaling cascade that upregulates the expression and activity of the enzyme 3α-hydroxysteroid oxidoreductase (3α-HSOR). This enzyme is critical for the conversion of 5α-dihydroprogesterone to allopregnanolone. The resulting increase in allopregnanolone levels in the spinal cord enhances GABAergic inhibition, contributing to pain relief.

References

- 1. researchgate.net [researchgate.net]

- 2. Human liver microsomal reduction of pyrrolizidine alkaloid N-oxides to form the corresponding carcinogenic parent alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Koumine N-oxide: A Technical Guide Based on Available Research on its Parent Compound, Koumine

Disclaimer: As of late 2025, dedicated research on the specific in vitro effects of Koumine N-oxide is exceptionally limited in publicly available scientific literature. While Koumine N-oxide is a known natural alkaloid isolated from Gelsemium elegans, detailed experimental data regarding its quantitative effects, specific experimental protocols, and influenced signaling pathways are not available.[1] Therefore, this technical guide provides an in-depth overview of the in vitro effects of its parent compound, Koumine , for which a substantial body of research exists. The information presented here serves as a foundational reference for researchers and drug development professionals interested in this class of alkaloids.

Introduction to Koumine

Koumine is the most abundant alkaloid found in the medicinal plant Gelsemium elegans Benth.[2] It is an indole alkaloid known for a range of biological activities, including anti-inflammatory, analgesic, anxiolytic, and antitumor effects.[3] Due to its significant pharmacological potential, the in vitro effects of koumine have been extensively studied across various cell lines and experimental models. This guide will synthesize the available quantitative data, detail the experimental methodologies employed, and visualize the key signaling pathways modulated by koumine.

Quantitative Data on the In Vitro Effects of Koumine

The following tables summarize the key quantitative findings from various in vitro studies on koumine.

Table 1: Anti-proliferative and Cytotoxic Effects of Koumine

| Cell Line | Assay | Concentration/IC50 | Effect | Reference |

| HT-29 (Colon Cancer) | WST-8 | >200 µM | Low antiproliferative activity | [1] |

| HCT-116 (Colon Cancer) | WST-8 | >200 µM | Low antiproliferative activity | [1] |

| HCT-15 (Colon Cancer) | WST-8 | >200 µM | Low antiproliferative activity | [1] |

| Caco-2 (Colon Cancer) | WST-8 | >200 µM | Low antiproliferative activity | [1] |

| HepG2 (Liver Cancer) | MTT | 0.45 - 1.26 mM | Antiproliferative activity | [1] |

| TE-11 (Esophageal Cancer) | MTT | 0.45 - 1.26 mM | Antiproliferative activity | [1] |

| SW480 (Colon Cancer) | MTT | 0.45 - 1.26 mM | Antiproliferative activity | [1] |

| MGC80-3 (Gastric Cancer) | MTT | 0.45 - 1.26 mM | Antiproliferative activity | [1] |

Table 2: Anti-inflammatory Effects of Koumine

| Cell Line | Stimulant | Biomarker | Concentration of Koumine | Inhibition | Reference |

| RAW264.7 (Macrophages) | LPS | NO | 100, 200, 400 µg/mL | Dose-dependent decrease | [4] |

| RAW264.7 (Macrophages) | LPS | IL-1β | 100, 200, 400 µg/mL | Dose-dependent decrease | [4] |

| RAW264.7 (Macrophages) | LPS | IL-6 | 100, 200, 400 µg/mL | Dose-dependent decrease | [4] |

| RAW264.7 (Macrophages) | LPS | TNF-α | 100, 200, 400 µg/mL | Dose-dependent decrease | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on koumine's in vitro effects.

Cell Viability and Anti-proliferative Assays (MTT/WST-8)

-

Cell Culture: Human cancer cell lines (e.g., HT-29, HCT-116, HCT-15, Caco-2, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and allowed to adhere overnight. The cells are then treated with various concentrations of koumine (typically ranging from 0 to 200 µM or higher) for a specified duration (e.g., 72 hours).

-

MTT/WST-8 Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) or WST-8 solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

-

Data Acquisition: For the MTT assay, the formazan crystals are dissolved in 150 µL of DMSO, and the absorbance is measured at 490 nm using a microplate reader. For the WST-8 assay, the absorbance is measured directly at 450 nm.

-

Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of koumine that inhibits 50% of cell growth) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with koumine at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Staining: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., 15 minutes at room temperature in the dark).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.

Western Blot Analysis

-

Protein Extraction: Cells are treated with koumine, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-ERK, p-p38, p-NF-κB) overnight at 4°C. After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Measurement of Inflammatory Cytokines (ELISA)

-

Cell Culture and Stimulation: RAW264.7 macrophages are seeded in 24-well plates and pre-treated with various concentrations of koumine for 1-2 hours before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified time (e.g., 18-24 hours).

-

Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.

-

ELISA: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: The cytokine concentrations are calculated based on a standard curve generated with recombinant cytokines.

Signaling Pathways Modulated by Koumine

Koumine has been shown to modulate several key signaling pathways involved in inflammation and cancer. The following diagrams illustrate these pathways.

References

- 1. Design, semi-synthesis and bioevaluation of koumine-like derivatives as potential antitumor agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Analgesic and Anti-inflammatory Effects of Koumine N-oxide

Disclaimer: Extensive research has revealed a significant lack of specific data on the analgesic and anti-inflammatory effects of Koumine N-oxide. The available scientific literature focuses almost exclusively on its parent compound, koumine. This guide, therefore, summarizes the well-documented pharmacological properties of koumine as a proxy, providing valuable insights for researchers in the field. It is crucial to note that these findings may not be directly extrapolated to Koumine N-oxide.

Introduction

Koumine is one of the principal alkaloids isolated from the toxic plant Gelsemium elegans Benth.[1][2][3][4][5] This plant has a history of use in traditional Chinese medicine for conditions such as rheumatoid arthritis, neuropathic pain, and skin ulcers.[5] Modern pharmacological studies have begun to elucidate the mechanisms behind the observed analgesic and anti-inflammatory properties of koumine, suggesting its potential as a therapeutic agent for various pain and inflammatory conditions. This document provides a comprehensive overview of the existing research on koumine, focusing on its efficacy, underlying mechanisms of action, and the experimental methodologies used in these investigations.

Quantitative Data on Analgesic and Anti-inflammatory Effects of Koumine

The analgesic and anti-inflammatory efficacy of koumine has been evaluated in several preclinical models. The following tables summarize the key quantitative findings from these studies.

Table 1: Analgesic Effects of Koumine in Neuropathic and Inflammatory Pain Models

| Animal Model | Pain Type | Dosage of Koumine | Administration Route | Observed Effect | Reference |

| Chronic Constriction Injury (CCI) of the sciatic nerve (Rat) | Neuropathic Pain | 0.28, 1.4, and 7 mg/kg (repeated) | Subcutaneous | Dose-dependently reversed thermal hyperalgesia and mechanical allodynia. | [1] |

| Acetic acid-induced writhing (Mouse) | Inflammatory Pain | Not specified | Not specified | Dose-dependently reduced writhing. | [4] |

| Formalin test (Mouse) | Inflammatory Pain | Not specified | Not specified | Dose-dependently reduced licking/biting time in Phase II. | [4] |

| Complete Freund's Adjuvant (CFA)-induced (Rat) | Inflammatory Pain | Not specified (repeated) | Not specified | Dose-dependently reversed thermal hyperalgesia. | [4] |

| L5 Spinal Nerve Ligation (SNL) (Rat) | Neuropathic Pain | Not specified (repeated) | Not specified | Dose-dependently reversed thermal hyperalgesia and mechanical allodynia. | [4] |

| Collagen-Induced Arthritis (CIA) (Rat) | Inflammatory Pain | Not specified (repeated) | Not specified | Significantly reduced pain compared to controls. | [5] |

Table 2: Anti-inflammatory Effects of Koumine

| Experimental Model | Key Markers | Dosage of Koumine | Observed Effect | Reference |

| LPS-stimulated RAW264.7 Macrophages | Nitric Oxide (NO) production | 100, 200, 400 µg/mL | Dose-dependent reduction in NO production. | [6][7][8] |

| LPS-stimulated RAW264.7 Macrophages | iNOS, TNF-α, IL-1β, IL-6 | 100, 200, 400 µg/mL | Dose-dependent reduction in the levels of these pro-inflammatory mediators. | [6][7][8] |

| Chronic Constriction Injury (CCI) of the sciatic nerve (Rat) | Pro-inflammatory cytokines in the spinal cord | Not specified | Reduced production of pro-inflammatory cytokines. | [1][3] |

| Collagen-Induced Arthritis (CIA) (Rat) | TNF-α, IL-1β | Not specified (repeated) | Attenuated the increase in TNF-α and IL-1β levels. | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are the protocols for key experiments cited in the literature on koumine.

1. Animal Models of Pain and Inflammation

-

Chronic Constriction Injury (CCI) of the Sciatic Nerve: This model of neuropathic pain involves the loose ligation of the common sciatic nerve in rats, leading to the development of thermal hyperalgesia and mechanical allodynia in the ipsilateral hind paw.[1]

-

Acetic Acid-Induced Writhing Test: This is a model of visceral inflammatory pain in mice. Intraperitoneal injection of acetic acid induces characteristic abdominal constrictions (writhes), and the frequency of these writhes is counted as a measure of pain.[4]

-

Formalin Test: This model assesses both acute and persistent inflammatory pain in mice. Subcutaneous injection of formalin into the hind paw elicits a biphasic licking and biting response. Phase I (acute) is due to direct nociceptor activation, while Phase II (tonic) is associated with inflammation and central sensitization.[4]

-

Complete Freund's Adjuvant (CFA)-Induced Inflammation: Injection of CFA into the paw of a rodent induces a localized and persistent inflammation, characterized by edema, hyperalgesia, and allodynia, mimicking chronic inflammatory conditions.[4]

-

Collagen-Induced Arthritis (CIA): This is an animal model of rheumatoid arthritis. Immunization of susceptible strains of rats with type II collagen emulsified in an adjuvant leads to the development of an autoimmune polyarthritis that shares many features with human rheumatoid arthritis.[5]

2. In Vitro Inflammation Model

-

LPS-Stimulated Macrophages: The RAW264.7 macrophage cell line is a widely used in vitro model to study inflammation. Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response, including the production of nitric oxide and various pro-inflammatory cytokines.[6][7]

3. Biochemical and Molecular Assays

-

Enzyme-Linked Immunosorbent Assay (ELISA): This technique is used to quantify the levels of specific proteins, such as pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), in biological samples like cell culture supernatants or tissue homogenates.[1]

-

Western Blotting: This method is employed to detect and quantify the expression levels of specific proteins in a sample. It is used to assess the activation of signaling proteins (e.g., phosphorylation of p65, ERK, and p38) and the expression of inflammatory enzymes like iNOS.[6]

-

Nitric Oxide (NO) Assay: The production of NO, a key inflammatory mediator, is often measured indirectly by quantifying its stable metabolite, nitrite, in cell culture supernatants using the Griess reagent.[6]

Signaling Pathways and Mechanisms of Action

The analgesic and anti-inflammatory effects of koumine are mediated through the modulation of several key signaling pathways.

1. Inhibition of Neuroinflammation

A primary mechanism underlying the analgesic effect of koumine is the suppression of neuroinflammation in the spinal cord. In models of neuropathic pain, koumine has been shown to inhibit the activation of microglia and astrocytes.[1][3] This is significant as these glial cells are known to play a crucial role in the initiation and maintenance of central sensitization and chronic pain states.

2. Modulation of Pro-inflammatory Mediators

Koumine effectively reduces the production of a range of pro-inflammatory molecules. In both in vivo and in vitro models, it has been demonstrated to decrease the levels of TNF-α, IL-1β, and IL-6.[5][6][7] Furthermore, it inhibits the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO), both of which are key players in the inflammatory cascade.[6][7]

3. Interference with Intracellular Signaling Cascades

At the molecular level, koumine exerts its anti-inflammatory effects by interfering with critical intracellular signaling pathways. Specifically, it has been shown to inhibit the phosphorylation of p65, a subunit of the transcription factor NF-κB, and the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK).[6][7] The NF-κB and MAPK pathways are central regulators of the expression of many pro-inflammatory genes.

4. Interaction with the Translocator Protein (TSPO)

Recent evidence suggests that the analgesic effects of koumine may also involve the translocator protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane. The analgesic actions of koumine have been shown to be antagonized by a TSPO antagonist, indicating a potential role for this protein in koumine's mechanism of action.[2]

Visualizations

Experimental Workflow for Investigating the Anti-inflammatory Effects of Koumine

References

- 1. researchgate.net [researchgate.net]

- 2. Koumine Attenuates Neuroglia Activation and Inflammatory Response to Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Koumine Attenuates Neuroglia Activation and Inflammatory Response to Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of koumine, an alkaloid of Gelsemium elegans Benth., on inflammatory and neuropathic pain models and possible mechanism with allopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The analgesic effect and possible mechanisms by which koumine alters type II collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Koumine Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition of NF-κB, ERK and p38 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Koumine Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition of NF-κB, ERK and p38 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Anxiolytic Properties of Koumine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information pertains to Koumine, an alkaloid from the plant Gelsemium elegans. No significant body of research on the specific anxiolytic properties of Koumine N-oxide was found in the public domain at the time of this writing. The focus of this guide is therefore on the parent compound, Koumine.

Introduction

Koumine, a principal alkaloid extracted from the neurotoxic plant Gelsemium elegans Benth., has garnered significant scientific interest for its therapeutic potential, particularly in the realm of central nervous system disorders.[1] While historically known for its toxicity, recent research has unveiled its promising anxiolytic (anti-anxiety) effects. This document provides a comprehensive technical overview of the anxiolytic properties of Koumine, summarizing key quantitative data, detailing experimental methodologies, and illustrating the proposed signaling pathways.

Quantitative Data Summary

The anxiolytic efficacy of Koumine has been demonstrated across various preclinical models. The following tables summarize the key quantitative findings from behavioral pharmacology studies.

Table 1: Efficacy of Koumine in Animal Models of Anxiety

| Animal Model | Behavioral Test | Doses Administered (mg/kg) | Key Findings | Reference |

| Mice | Predatory Sound (PS) Stress | 0.5, 1.5 | Mitigated anxiety-like behavior | [2] |

| Mice | Open Field Test (OFT) | Not specified | Significantly increased distance, entry, and time in the center | [3] |

| Mice | Functional Observation Battery (FOB) | Not specified | Exhibited anxiolytic-like activities without affecting other functions | [1] |

| Rats | Vogel Conflict Test (VCT) | Not specified | Demonstrated anti-punishment action similar to diazepam | [1] |

Table 2: Pharmacodynamic Properties of Koumine

| Target | Measurement | Value | Significance | Reference |

| Translocator protein 18 kDa (TSPO) | Dissociation Constant (KD) | 155.33 ± 11.0 μM | Indicates high-affinity binding, suggesting a role in its anxiolytic mechanism | [2][4] |

Experimental Protocols

The anxiolytic effects of Koumine have been primarily evaluated using rodent models and standardized behavioral assays.

1. Animal Models:

-

Mice and Rats: Commonly used for assessing anxiolytic drug efficacy.[1]

-

Predatory Sound (PS) Stress-Induced Anxiety Model: An acute stress model where animals are exposed to the sounds of a natural predator to induce an anxiety-like state.[2][4]

2. Behavioral Assays:

-

Elevated Plus Maze (EPM): A widely used test to assess anxiety-related behavior in rodents. The apparatus consists of two open and two closed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[2][5][6]

-

Open Field Test (OFT): This test assesses exploratory behavior and anxiety. Anxious animals tend to stay close to the walls (thigmotaxis), while anxiolytic drugs increase exploration of the central, more exposed area.[1][3][7]

-

Vogel Conflict Test (VCT): This test measures the anti-punishment effects of drugs. Anxiolytics increase the number of punished responses (e.g., drinking water accompanied by a mild electric shock).[1]

-

Functional Observation Battery (FOB): A series of tests used to systematically assess neurological and behavioral functions in rodents to identify any adverse effects of a compound.[1]

3. Biochemical Analyses:

-

Hormone Level Measurement: Plasma levels of adrenocorticotropic hormone (ACTH) and corticosterone (CORT) are measured to assess the activity of the hypothalamic-pituitary-adrenal (HPA) axis, a key system in the stress response.[2][4]

-

Neurosteroid Quantification: Levels of neurosteroids such as progesterone and allopregnanolone in specific brain regions (prefrontal cortex, hippocampus, amygdala) are determined to understand the neurochemical basis of the anxiolytic effect.[2][4]

-

Surface Plasmon Resonance (SPR): Used to evaluate the binding affinity between Koumine and its molecular targets, such as the translocator protein 18 kDa (TSPO).[2][4]

Signaling Pathways and Mechanism of Action

The anxiolytic effects of Koumine are believed to be mediated through its interaction with the translocator protein 18 kDa (TSPO), leading to the modulation of neurosteroid synthesis and subsequent regulation of the HPA axis.

Proposed Anxiolytic Signaling Pathway of Koumine

Caption: Proposed signaling pathway for the anxiolytic action of Koumine.

Koumine acts as a high-affinity ligand for TSPO, a protein primarily located on the outer mitochondrial membrane.[2][4] This binding is thought to stimulate the synthesis of neurosteroids, including progesterone and its metabolite allopregnanolone, in key brain regions associated with anxiety such as the prefrontal cortex, hippocampus, and amygdala.[2] Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[2] Enhanced GABAergic neurotransmission leads to a reduction in neuronal excitability and dampens the activity of the HPA axis, resulting in an overall anxiolytic effect.[2] This is evidenced by the reversal of stress-induced increases in plasma ACTH and corticosterone levels following Koumine administration.[2][4]

Experimental Workflow for Assessing Anxiolytic Properties of Koumine

Caption: General experimental workflow for evaluating Koumine's anxiolytic effects.

Conclusion and Future Directions

The existing body of preclinical evidence strongly suggests that Koumine possesses significant anxiolytic properties. Its mechanism of action, centered around the TSPO-neurosteroid-HPA axis, presents a novel approach to the development of anxiolytic therapeutics.[2][4] Notably, studies have indicated that Koumine exerts its anxiolytic effects at therapeutic doses without inducing adverse neurological effects, a promising characteristic for a potential drug candidate.[1][3]

Future research should focus on:

-

Elucidating the detailed molecular interactions between Koumine and TSPO.

-

Investigating the potential of Koumine N-oxide and other derivatives to identify compounds with improved efficacy and safety profiles.

-

Conducting more extensive preclinical safety and toxicology studies.

-

Exploring the efficacy of Koumine in other models of anxiety and related psychiatric disorders.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of Koumine as a novel anxiolytic agent. The data presented herein underscore the importance of further investigation into this promising natural compound.

References

- 1. Koumine exhibits anxiolytic properties without inducing adverse neurological effects on functional observation battery, open-field and Vogel conflict tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The anxiolytic effect of koumine on a predatory sound stress-induced anxiety model and its associated molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Can Anxiety Tested in the Elevated Plus-maze Be Related to Nociception Sensitivity in Adult Male Rats? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Koumine N-oxide

This technical guide provides a comprehensive overview of Koumine N-oxide, an alkaloid derived from the plant Gelsemium elegans. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties and potential biological activities of this natural compound.

Molecular and Chemical Properties

Koumine N-oxide is a natural alkaloid compound.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂N₂O₂ | [1][][3] |

| Molecular Weight | 322.4 g/mol | [1][][3] |

| CAS Number | 113900-75-7 | [1][][3] |

| Physical Description | Powder | [][3] |

| Source | The herbs of Gelsemium elegans | [][3][4] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Pharmacological Context and Related Compounds

Koumine N-oxide is closely related to koumine, another major alkaloid from Gelsemium elegans, which has been more extensively studied for its pharmacological properties, including analgesic, anti-inflammatory, and anxiolytic effects.[1][5] Research into koumine provides a valuable framework for understanding the potential biological activities of its N-oxide derivative. Studies on koumine have elucidated its interaction with several key signaling pathways involved in inflammation and neuropathic pain.

Signaling Pathways Modulated by Koumine

Research has shown that koumine can attenuate inflammatory responses by modulating key signaling pathways in immune cells such as macrophages and microglia.[6][7]

One of the primary mechanisms is the inhibition of the NF-κB (nuclear factor-kappa B) pathway. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, koumine has been shown to decrease the phosphorylation of p65 and inhibit the degradation of IκBα, which ultimately prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[6]

Furthermore, koumine affects the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It has been observed to reduce the phosphorylation of extracellular-signal-regulated kinases (ERK) and p38 MAPK in LPS-stimulated macrophages, which are crucial for the production of inflammatory mediators.[6]

In the context of neuroinflammation, koumine has been found to regulate microglia polarization by activating the Nrf2/HO-1 pathway.[7] This promotes a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, thereby suppressing the release of inflammatory mediators.[7]

Caption: Signaling pathways modulated by koumine in inflammatory cells.

Experimental Protocols

The following section details methodologies that have been employed in the study of koumine, which are relevant for investigating the biological effects of Koumine N-oxide.

In Vivo Model of Neuropathic Pain

A common model to study the analgesic effects of compounds like koumine is the Chronic Constriction Injury (CCI) of the sciatic nerve in rats.[5][8]

-

Surgical Procedure: Male Sprague-Dawley rats are anesthetized, and the common sciatic nerve is exposed. Four loose ligatures are tied around the nerve at 1 mm intervals.

-

Drug Administration: Koumine (or the test compound) is administered, for example, subcutaneously once daily for a set period, starting a few days post-surgery.[8]

-

Behavioral Testing: The analgesic effects are assessed by measuring mechanical allodynia (paw withdrawal threshold in response to von Frey filaments) and thermal hyperalgesia (paw withdrawal latency in response to a radiant heat source).[9]

-

Tissue Analysis: After the treatment period, spinal cord or brain tissues can be collected for further analysis, such as Western blotting or qPCR, to examine protein and gene expression levels related to inflammation and glial activation.[5][8]

In Vitro Anti-inflammatory Assay

The anti-inflammatory properties can be investigated using cell-based assays, for instance, with the RAW264.7 macrophage cell line or the BV2 microglial cell line.[5][6]

-

Cell Culture and Treatment: Cells are cultured under standard conditions. They are pre-treated with various concentrations of the test compound (e.g., koumine) for a specific duration (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).[6]

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is measured using the Griess reagent as an indicator of NO production.[6]

-

Cytokine Levels: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8]

-

-

Western Blot Analysis: Cell lysates are collected to analyze the expression and phosphorylation status of key signaling proteins (e.g., p65 NF-κB, IκBα, ERK, p38).[6] This involves separating proteins by SDS-PAGE, transferring them to a membrane, and probing with specific primary and secondary antibodies.[6]

Caption: General experimental workflows for in vivo and in vitro studies.

References

- 1. Koumine N-oxide | 113900-75-7 | NEA90075 | Biosynth [biosynth.com]

- 3. Koumine N-oxide | CAS:113900-75-7 | Manufacturer ChemFaces [chemfaces.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Koumine Attenuates Neuroglia Activation and Inflammatory Response to Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Koumine Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition of NF-κB, ERK and p38 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Koumine ameliorates neuroinflammation by regulating microglia polarization via activation of Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Prospective Therapeutic Landscape of Koumine N-oxide: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of a Promising Alkaloid Derivative for Researchers, Scientists, and Drug Development Professionals

Introduction

Koumine, a hexacyclic monoterpenoid indole alkaloid isolated from plants of the Gelsemium genus, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory, analgesic, and anxiolytic effects.[1][2][3] While the therapeutic potential of koumine is well-documented, its derivatives, such as Koumine N-oxide, represent a nascent and intriguing area of research. This technical guide provides a comprehensive overview of the known biological activities of koumine and offers a prospective analysis of the therapeutic potential of Koumine N-oxide, drawing upon the established pharmacology of the parent compound and the general principles of N-oxidation in medicinal chemistry.

Recent research has identified "N-oxide koumine" as a naturally occurring koumine-type alkaloid, and methods for its semi-synthesis have been described, paving the way for its systematic investigation.[4] The introduction of an N-oxide moiety can significantly alter the physicochemical properties of a molecule, often leading to increased water solubility, modified membrane permeability, and altered metabolic profiles, which can translate to an improved therapeutic window.[5][6] This guide aims to equip researchers with the foundational knowledge and experimental frameworks necessary to explore the therapeutic potential of Koumine N-oxide.

Therapeutic Potential of the Parent Compound: Koumine

Koumine has demonstrated efficacy in a variety of preclinical models, establishing a strong basis for investigating its N-oxide derivative. Its primary therapeutic effects are summarized below.

Anti-inflammatory Activity

Koumine exhibits significant anti-inflammatory properties by modulating key signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, koumine has been shown to decrease the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and IL-1β.[2] This effect is achieved through the inhibition of the nuclear factor-kappa B (NF-κB) pathway and the phosphorylation of extracellular signal-regulated kinases (ERK) and p38 mitogen-activated protein kinases (MAPK).[2]

Analgesic Effects

The analgesic properties of koumine have been observed in models of both inflammatory and neuropathic pain.[1][7] Its mechanism of action in pain relief is linked to the upregulation of allopregnanolone in the spinal cord, a neurosteroid with known analgesic properties.[1][8] Koumine has been shown to enhance the expression and activity of 3α-hydroxysteroid oxidoreductase (3α-HSOR), an enzyme involved in the synthesis of allopregnanolone.[9]

Anxiolytic Properties

Koumine has demonstrated anxiolytic-like effects in various rodent models without inducing significant adverse neurological effects.[2][10] This suggests a favorable safety profile for its potential use in anxiety-related disorders.

Quantitative Data on Koumine's Biological Activity

The following table summarizes key quantitative data from preclinical studies on koumine, providing a benchmark for the future evaluation of Koumine N-oxide.

| Biological Activity | Model System | Parameter | Value | Reference |

| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | NO production inhibition | Noticeable at 200 µg/mL, maximal at 400 µg/mL | [2] |

| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | iNOS expression inhibition | Significant at 200 µg/mL and 400 µg/mL | [2] |

| Antitumor | HT-29, HCT-116, HCT-15, Caco-2 cell lines | IC50 (Koumine) | > 10 µM | [11] |

| Antitumor (derivatives) | HT-29, HCT-116, HCT-15, Caco-2 cell lines | IC50 (Koumine derivatives A4, C5) | < 10 µM | [11] |

| Analgesic | Acetic acid-induced writhing (mice) | Dose-dependent reduction | - | [1][7] |

| Analgesic | Formalin-induced licking/biting (mice) | Dose-dependent reduction in Phase II | - | [1][7] |

| Neuropathic Pain | CCI and L5 SNL models (rats) | Reversal of thermal hyperalgesia | Dose-dependent | [1] |

| Neuropathic Pain | CCI and L5 SNL models (rats) | Reversal of mechanical allodynia | Dose-dependent | [1] |

Prospective Therapeutic Potential of Koumine N-oxide

The introduction of an N-oxide functional group to the koumine scaffold is anticipated to modulate its therapeutic properties. Based on the principles of medicinal chemistry, the following prospective effects of N-oxidation on koumine can be hypothesized:

-

Enhanced Aqueous Solubility: The polar N-oxide group is likely to increase the water solubility of koumine, which could improve its formulation characteristics and bioavailability.[4][5]

-

Altered Blood-Brain Barrier Permeability: The change in polarity may affect the ability of the molecule to cross the blood-brain barrier, potentially concentrating its effects in the periphery or requiring different dosing strategies for central nervous system targets.

-

Modified Metabolic Stability: N-oxidation can alter the metabolic fate of a drug, potentially leading to a longer half-life or the formation of different metabolites.

-

Prodrug Potential: N-oxides can be reduced in vivo back to the parent amine, suggesting that Koumine N-oxide could act as a prodrug of koumine, releasing the active compound under specific physiological conditions, such as in hypoxic environments found in tumors.[5]

-

Novel Biological Activity: The N-oxide moiety itself may confer novel biological activities or enhance existing ones through new interactions with biological targets.

Experimental Protocols for Evaluation

To systematically evaluate the therapeutic potential of Koumine N-oxide, a series of well-established experimental protocols should be employed.

Semi-synthesis of Koumine N-oxide

A reported method for the N-oxidation of a koumine derivative involves the following steps:

-

Koumine is added to a mixture of concentrated nitric acid and trifluoroacetic acid at 0°C.

-

The reaction is stirred for 1 hour, with completion monitored by Thin Layer Chromatography (TLC).

-

The reaction is quenched with ice water.

-

Trifluoroacetic acid is removed in vacuo.

-

The pH is adjusted to 9-10 with a saturated sodium carbonate solution.

-

The mixture is extracted with dichloromethane.

-

The organic layer is dried over sodium sulfate, filtered, and the solvent is removed in vacuo.

-

The residue is purified using silica gel column chromatography to yield the N-oxide product.[4]

In Vitro Anti-inflammatory Assays

-

Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

LPS Stimulation: Cells are pre-treated with varying concentrations of Koumine N-oxide for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

-

Nitric Oxide (NO) Measurement: NO production in the culture supernatant is quantified using the Griess reagent.

-

Cytokine Analysis: Levels of TNF-α, IL-6, and IL-1β in the supernatant are measured by ELISA.

-

Western Blot Analysis: The expression levels of iNOS and the phosphorylation status of NF-κB, ERK, and p38 are determined by Western blotting to elucidate the mechanism of action.

In Vivo Analgesic Models

-

Animals: Male Sprague-Dawley rats or ICR mice are used.

-

Inflammatory Pain Model (Formalin Test): Subcutaneous injection of formalin into the hind paw induces a biphasic pain response. The time spent licking or biting the injected paw is recorded as a measure of nociception.

-

Neuropathic Pain Model (Chronic Constriction Injury - CCI): The sciatic nerve is loosely ligated to induce thermal hyperalgesia and mechanical allodynia, which are assessed using a plantar test and von Frey filaments, respectively.

-

Drug Administration: Koumine N-oxide is administered via an appropriate route (e.g., intraperitoneal, oral) at various doses prior to the induction of pain or during the established pain state.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the known signaling pathways of koumine and a proposed experimental workflow for the evaluation of Koumine N-oxide.

Caption: Anti-inflammatory signaling pathway of Koumine.

Caption: Analgesic mechanism of Koumine via neurosteroidogenesis.

Caption: Proposed experimental workflow for Koumine N-oxide evaluation.

Conclusion and Future Directions

Koumine N-oxide stands as a promising, yet largely unexplored, derivative of the pharmacologically rich alkaloid, koumine. The foundational knowledge of koumine's anti-inflammatory, analgesic, and anxiolytic properties provides a strong rationale for the investigation of its N-oxide analog. The anticipated modifications in physicochemical properties imparted by the N-oxide moiety may lead to an improved therapeutic profile, including enhanced bioavailability and a more favorable safety profile.

Future research should focus on the efficient synthesis and purification of Koumine N-oxide to enable a comprehensive evaluation of its biological activities. Head-to-head comparisons with koumine in established in vitro and in vivo models will be crucial to determine the therapeutic advantages of N-oxidation. Furthermore, detailed pharmacokinetic and toxicology studies will be essential to ascertain its potential as a clinical candidate. The exploration of Koumine N-oxide represents a logical and promising step in the development of novel therapeutics derived from natural products.

References

- 1. Pharmacological effects of koumine on acute lung injury in septic mice: From in vivo experiments and network pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Koumine Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition of NF-κB, ERK and p38 Pathways - PMC [pmc.ncbi.nlm.nih.gov]